molecular formula C8H13N3O B12998829 2-Methyl-6-(1H-pyrazol-4-yl)morpholine

2-Methyl-6-(1H-pyrazol-4-yl)morpholine

Cat. No.: B12998829
M. Wt: 167.21 g/mol
InChI Key: YDADQRFZSJQEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(1H-pyrazol-4-yl)morpholine is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a methyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1H-pyrazol-4-yl)morpholine typically involves the reaction of morpholine with a pyrazole derivative. One common method is the reaction of 2-methylpyrazole with morpholine under specific conditions, such as the presence of a base like sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the pyrazole or morpholine ring .

Scientific Research Applications

2-Methyl-6-(1H-pyrazol-4-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1H-pyrazol-4-yl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds or π-π interactions with the active site of enzymes, while the morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-Chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride

Uniqueness

2-Methyl-6-(1H-pyrazol-4-yl)morpholine is unique due to the specific substitution pattern on the morpholine and pyrazole rings. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-methyl-6-(1H-pyrazol-4-yl)morpholine

InChI

InChI=1S/C8H13N3O/c1-6-2-9-5-8(12-6)7-3-10-11-4-7/h3-4,6,8-9H,2,5H2,1H3,(H,10,11)

InChI Key

YDADQRFZSJQEQS-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(O1)C2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.